molecular formula C21H25ClN6O2 B6576227 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-64-9

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6576227
CAS No.: 878430-64-9
M. Wt: 428.9 g/mol
InChI Key: QBRULBXTTRPDPA-UHFFFAOYSA-N
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Description

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

The synthesis of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and proteins.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Comparison with Similar Compounds

Similar compounds include other purine derivatives and kinase inhibitors. Some of these compounds may have different substituents on the purine core, leading to variations in their biological activity and specificity. The uniqueness of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which contributes to its distinct biological properties.

Properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRULBXTTRPDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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